molecular formula C8H3Br2ClN2 B6199748 6,7-dibromo-2-chloroquinoxaline CAS No. 2731009-66-6

6,7-dibromo-2-chloroquinoxaline

Cat. No.: B6199748
CAS No.: 2731009-66-6
M. Wt: 322.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromo-2-chloroquinoxaline is a heterocyclic compound with the molecular formula C8H3Br2ClN2. It is characterized by the presence of bromine and chlorine atoms attached to a quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dibromo-2-chloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method includes the reaction of 2-chloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 6 and 7 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromo-2-chloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further utilized in different applications .

Scientific Research Applications

6,7-Dibromo-2-chloroquinoxaline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research has explored its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-dibromo-2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

    Quinoxaline: A parent compound with a similar structure but lacking the bromine and chlorine substitutions.

    6,7-Dichloroquinoxaline: Similar in structure but with chlorine atoms instead of bromine.

    6,7-Dibromoquinoxaline: Similar but lacks the chlorine atom.

Uniqueness: 6,7-Dibromo-2-chloroquinoxaline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,7-dibromo-2-chloroquinoxaline can be achieved through a multi-step process involving the bromination and chlorination of quinoxaline.", "Starting Materials": [ "Quinoxaline", "Bromine", "Chlorine", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Bromination of quinoxaline with bromine in the presence of sulfuric acid and hydrogen peroxide to yield 6,7-dibromoquinoxaline.", "Step 2: Chlorination of 6,7-dibromoquinoxaline with chlorine in the presence of acetic acid and sodium hydroxide to yield 6,7-dibromo-2-chloroquinoxaline." ] }

CAS No.

2731009-66-6

Molecular Formula

C8H3Br2ClN2

Molecular Weight

322.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.